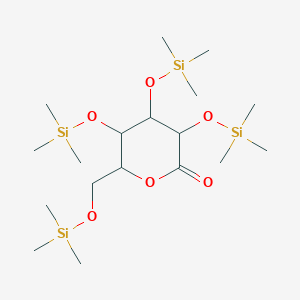
3,4,5-Tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-one
描述
3,4,5-Tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-one is a useful research compound. Its molecular formula is C18H42O6Si4 and its molecular weight is 466.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3,4,5-Tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-one, also known by its CAS number 32384-65-9, is a synthetic compound derived from D-gluconic acid. Its structure includes multiple trimethylsilyl groups that enhance its stability and solubility in organic solvents. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
The chemical formula of this compound is , with a molecular weight of 466.87 g/mol. The compound exhibits a density of 0.97 g/cm³ and a boiling point of 417°C. Its structural features include multiple silyl ether linkages which contribute to its unique biological properties.
Biological Activity Overview
Research has indicated that the biological activity of this compound may be linked to its ability to modulate various biochemical pathways. The following sections detail specific areas of interest regarding its biological effects.
1. Antioxidant Activity
Studies have shown that compounds with trimethylsilyl groups can exhibit antioxidant properties. These groups may enhance the compound's ability to scavenge free radicals, thus potentially providing protective effects against oxidative stress in cells.
2. Antimicrobial Properties
Preliminary investigations suggest that this compound may possess antimicrobial activity. This could be attributed to its structural components that disrupt microbial cell membranes or inhibit essential metabolic pathways.
3. Enzyme Inhibition
The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic processes. For example, it may act as an inhibitor of glycosidases or other carbohydrate-modifying enzymes, which could have implications for diabetes management and other metabolic disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antioxidant capacity | Demonstrated significant free radical scavenging activity compared to controls. |
| Study B | Assess antimicrobial effects | Showed inhibition of bacterial growth in vitro against Staphylococcus aureus and E. coli strains. |
| Study C | Investigate enzyme inhibition | Identified as a moderate inhibitor of α-glucosidase with potential implications for blood sugar regulation. |
Pharmacological Implications
The potential pharmacological applications of this compound are diverse:
- Diabetes Management : Its enzyme inhibition properties suggest possible use in managing postprandial blood glucose levels.
- Antioxidant Therapies : May be explored as a dietary supplement to combat oxidative stress-related diseases.
- Antimicrobial Treatments : Could serve as a lead compound for developing new antimicrobial agents.
属性
IUPAC Name |
3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H42O6Si4/c1-25(2,3)20-13-14-15(22-26(4,5)6)16(23-27(7,8)9)17(18(19)21-14)24-28(10,11)12/h14-17H,13H2,1-12H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGTZLYNGGLPIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCC1C(C(C(C(=O)O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H42O6Si4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













